2'-Hydroxychalcone
Overview
Description
2’-Hydroxychalcone is a member of the class of chalcones that is trans-chalcone substituted by a hydroxy group at position 2’. It has a role as an anti-inflammatory agent. It is a member of phenols and a member of chalcones .
Synthesis Analysis
2’-Hydroxychalcone can be synthesized using acetophenone and o-hydroxybenzaldehyde as raw materials, potassium hydroxide as a catalyst, and ethanol as a solvent . Other methods include condensation of 2-hydroxyacetophenones with aromatic aldehydes in the presence of dehydrated barium hydroxide in a dry dimethyl sulphoxide medium , and microwave-assisted synthesis .Molecular Structure Analysis
The molecular formula of 2’-Hydroxychalcone is C15H12O2 . The structure of 2’-Hydroxychalcone has been confirmed through quantum chemical studies . The IUPAC name is (E)-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one .Chemical Reactions Analysis
2’-Hydroxychalcone can undergo palladium (II)-catalyzed oxidative cyclization to form flavones and flavanones . The cyclization reaction of a 2’-hydroxychalcone analogue with light and solvent has also been studied .Physical And Chemical Properties Analysis
The molecular weight of 2’-Hydroxychalcone is 224.25 g/mol . The compound is greenish-yellow in color and has a melting point of 129 °C .Scientific Research Applications
1. Antioxidant and Soybean Lipoxygenase Inhibitory Agents
- Application Summary: 2’-Hydroxy-chalcones are naturally occurring compounds with a wide array of bioactivity. They have been used in the development of dual antioxidant and soybean lipoxygenase (LOX) inhibitory agents .
- Methods of Application: The design, synthesis, and bioactivity profile of a series of 2’-hydroxy-chalcones bearing diverse substituents on rings A and B were presented .
- Results: Among all the synthesized derivatives, chalcone 4b, bearing two hydroxyl substituents on ring B, was found to possess the best combined activity (82.4% DPPH radical scavenging ability, 82.3% inhibition of lipid peroxidation, and satisfactory LOX inhibition value (IC 50 = 70 μM) .
2. Pharmacological Properties
- Application Summary: Chalcones, including 2’-Hydroxychalcone, are among the leading bioactive flavonoids with a therapeutic potential implicated to an array of bioactivities investigated by a series of preclinical and clinical studies .
- Methods of Application: The methods of application involve a series of preclinical and clinical studies .
- Results: The results of these studies have shown that chalcones have a wide range of pharmacological properties .
3. Cytotoxicity Against Breast Cancer Cell Lines
- Application Summary: 2’-Hydroxychalcone showed significant cytotoxicity against breast cancer cell lines MCF-7 and CMT-1211 .
- Methods of Application: The methods of application involve in vitro and in vivo experiments .
- Results: It could inhibit breast cancer cell proliferation, migration, and invasion in vitro and suppress tumor growth and metastasis in vivo .
4. Flavonoid Synthesis
- Application Summary: 2’-Hydroxychalcones have been conventionally used as main precursors in flavonoid synthesis .
- Methods of Application: The methods of application involve chemical synthesis .
- Results: The results of these methods have shown that 2’-Hydroxychalcones are reactive and unmanageable in some cases due to their reactive α,β-unsaturated carbonyl and enol ether moieties .
5. Apoptosis Induction
- Application Summary: Treatment of HepG2 cells for 24 h with synthetic 2’-hydroxychalcones resulted in apoptosis induction .
- Methods of Application: The methods of application involve in vitro experiments .
- Results: The results of these methods have shown a dose-dependent inhibition of cell proliferation .
6. Free Radical Scavengers
- Application Summary: The complex of 2’-hydroxychalcone with vanadium oxychloride has been found to be a very active free radical scavenger .
- Methods of Application: The methods of application involve chemical synthesis and in vitro testing .
- Results: The complex of 2’-hydroxychalcone with vanadium oxychloride proved to be the most active free radical scavengers for DPPH (IC 50 = 0.03 µg/mL) .
7. Antihyperglycemic Activity
- Application Summary: Synthetic chalcones, including 2’-Hydroxychalcone, have been evaluated for their antihyperglycemic activity in streptozotocin-induced diabetic rats .
- Methods of Application: The methods of application involve in vivo experiments .
- Results: The results of these studies have shown that synthetic chalcones have significant antihyperglycemic activity .
8. In Vitro Solubility and Alkaline Stability
- Application Summary: To improve the in vitro solubility and alkaline stability, a prodrug of curcumin by succinylation to obtain curcumin diethyl disuccinate has been developed .
- Methods of Application: The methods of application involve chemical synthesis .
- Results: The results of these methods have shown that the prodrug of curcumin by succinylation to obtain curcumin diethyl disuccinate has improved in vitro solubility and alkaline stability .
9. Divergent Synthesis of Flavones and Flavanones
- Application Summary: 2’-Hydroxychalcones have been used in the divergent synthesis of flavones and flavanones via palladium (II)-catalyzed oxidative cyclization .
- Methods of Application: The methods of application involve chemical synthesis .
- Results: The results of these methods have shown that 2’-Hydroxychalcones are effective in the divergent synthesis of flavones and flavanones .
Safety And Hazards
properties
IUPAC Name |
(E)-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c16-14-9-5-4-8-13(14)15(17)11-10-12-6-2-1-3-7-12/h1-11,16H/b11-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AETKQQBRKSELEL-ZHACJKMWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001313416 | |
Record name | trans-2′-Hydroxychalcone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001313416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Hydroxychalcone | |
CAS RN |
888-12-0, 1214-47-7 | |
Record name | trans-2′-Hydroxychalcone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=888-12-0 | |
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Record name | 2'-Hydroxychalcone | |
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Record name | 2'-Hydroxychalcone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001214477 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 888-12-0 | |
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Record name | 2'-Hydroxychalcone | |
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Record name | 2-Propen-1-one, 1-(2-hydroxyphenyl)-3-phenyl- | |
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Record name | trans-2′-Hydroxychalcone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001313416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2'-hydroxychalcone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.571 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | (E)-2'-hydroxychalcone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.784 | |
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Record name | 2'-HYDROXYCHALCONE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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